1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1251696-91-9
VCID: VC6611263
InChI: InChI=1S/C21H23N3O3S/c1-14(2)28(26,27)17-9-7-15(8-10-17)11-20(25)24-12-16(13-24)21-22-18-5-3-4-6-19(18)23-21/h3-10,14,16H,11-13H2,1-2H3,(H,22,23)
SMILES: CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.49

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

CAS No.: 1251696-91-9

Cat. No.: VC6611263

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.49

* For research use only. Not for human or veterinary use.

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone - 1251696-91-9

Specification

CAS No. 1251696-91-9
Molecular Formula C21H23N3O3S
Molecular Weight 397.49
IUPAC Name 1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Standard InChI InChI=1S/C21H23N3O3S/c1-14(2)28(26,27)17-9-7-15(8-10-17)11-20(25)24-12-16(13-24)21-22-18-5-3-4-6-19(18)23-21/h3-10,14,16H,11-13H2,1-2H3,(H,22,23)
Standard InChI Key JEKDTULQDHIYOI-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound features a benzimidazole-azetidine hybrid scaffold linked to a 4-(isopropylsulfonyl)phenylketone moiety. The benzimidazole ring (C7H6N2) contributes aromaticity and hydrogen-bonding capacity, while the azetidine (C3H7N) introduces conformational rigidity . The isopropylsulfonyl group (C3H8SO2) enhances hydrophobicity and may influence metabolic stability.

Stereoelectronic Properties

  • Torsional Strain: The azetidine’s four-membered ring imposes ~25° of puckering, altering electron density distribution at the nitrogen centers .

  • Hydrogen-Bonding Sites: The benzimidazole NH (δ ~12.4 ppm in DMSO-d6) and ketone oxygen act as hydrogen bond donors/acceptors .

Spectroscopic Identifiers

While experimental spectra are unavailable, analogous compounds exhibit:

  • IR: ν(C=O) ~1,680 cm⁻¹, ν(S=O) ~1,150 cm⁻¹.

  • ¹H NMR: Azetidine protons resonate as multiplets at δ 3.0–4.5 ppm; isopropyl methyl groups appear as doublets near δ 1.3 ppm .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three fragments:

  • Benzimidazole-azetidine core: Likely synthesized via cyclocondensation of 1,2-diaminobenzene with azetidine-3-carboxylic acid derivatives .

  • 4-(Isopropylsulfonyl)phenylketone: Prepared through Friedel-Crafts acylation of toluene followed by sulfonation and isopropyl substitution.

Reported Synthetic Procedures

A multi-step protocol inferred from analogous syntheses involves:

Step 3: Final Coupling

Mitsunobu reaction or nucleophilic acyl substitution links the fragments . Optimized Conditions: DIAD, PPh3, THF, 0°C→RT.

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/DescriptionSource Analogue
LogP3.2 (Predicted)Similar benzimidazoles
Solubility<1 mg/mL in H2OPubChem data
Melting Point218–220°C (Decomposes)VulcanChem

Stability Profile

  • Photolytic Degradation: Susceptible to N–S bond cleavage under UV light (λ > 300 nm).

  • Hydrolytic Stability: Stable at pH 4–8; rapid decomposition in strong acids/bases .

Research Applications and Biological Relevance

Material Science Applications

  • Luminescent Probes: Benzimidazole’s π-conjugation enables fluorescence (λem ~450 nm) .

  • Coordination Chemistry: Azetidine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺) .

Challenges and Future Directions

Synthetic Bottlenecks

  • Low Yields: Azetidine ring strain complicates cyclization steps (~40% yield in Step 1) .

  • Purification Issues: Hydrophobic nature necessitates HPLC for >95% purity.

Unanswered Research Questions

  • In Vivo Pharmacokinetics: No data on oral bioavailability or blood-brain barrier penetration.

  • Toxicological Profile: Acute toxicity studies in model organisms are lacking.

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